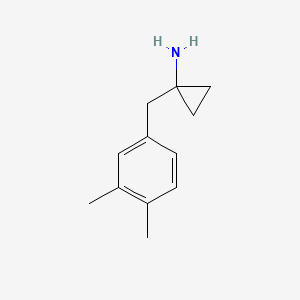

1-(3,4-Dimethyl-benzyl)-cyclopropylamine

Description

Properties

Molecular Formula |

C12H17N |

|---|---|

Molecular Weight |

175.27 g/mol |

IUPAC Name |

1-[(3,4-dimethylphenyl)methyl]cyclopropan-1-amine |

InChI |

InChI=1S/C12H17N/c1-9-3-4-11(7-10(9)2)8-12(13)5-6-12/h3-4,7H,5-6,8,13H2,1-2H3 |

InChI Key |

CXLRUVJIYGRTBW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)CC2(CC2)N)C |

Origin of Product |

United States |

Scientific Research Applications

Inhibition of Lysine-Specific Demethylase-1 (LSD1)

Lysine-specific demethylase-1 is an important enzyme involved in the epigenetic regulation of gene expression. Inhibitors of LSD1 have shown promise in treating various cancers, including acute myeloid leukemia (AML) and small-cell lung cancer. The cyclopropylamine moiety in 1-(3,4-Dimethyl-benzyl)-cyclopropylamine enhances its binding affinity to LSD1, making it a valuable candidate for further development as an anticancer agent .

- Mechanism of Action : The compound acts as a mechanism-based inhibitor, selectively targeting the demethylation activity of LSD1. Studies have demonstrated that cyclopropylamines can effectively block histone demethylation, thereby influencing chromatin remodeling and gene expression .

Synthetic Pathways

The synthesis of this compound can be achieved through several established organic reactions:

- Simmons-Smith Reaction : A common method for introducing cyclopropane rings into organic molecules while maintaining stereochemical integrity.

- Ring-Opening Reactions : Cyclopropylamines can undergo ring-opening when treated with nucleophiles, facilitating the formation of functionalized amines.

Table 1: Summary of Research Findings on this compound

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Substituent Effects on the Aromatic Ring

The nature and position of substituents on the benzyl group significantly impact physicochemical and biological properties. Key analogs include:

Key Observations :

- Electron-Withdrawing vs. Electron-Donating Groups : Halogen substituents (Cl, F, Br) increase lipophilicity and may enhance membrane permeability compared to methyl groups, which are electron-donating and could improve solubility in hydrophobic environments .

- For example, MAO inhibitors with bulky substituents show altered selectivity profiles .

- Biological Activity : Benzyl-substituted cyclopropylamines (e.g., 1-(4-Bromophenyl)cyclopropanamine) are prioritized in antimicrobial drug discovery due to increased molecular complexity and Nclass values .

Pharmacological Activity

Monoamine Oxidase (MAO) Inhibition

- Cyclopropylamine derivatives are known MAO inhibitors. Substituent position and stereochemistry influence potency: Stereoisomerism: Minor differences in MAO inhibition were observed between stereoisomers of cyclopropylamines, suggesting conformational flexibility may play a role . Substituent Position: Para-substituted derivatives (e.g., 4-Cl, 4-Br) generally exhibit higher MAO-B selectivity compared to ortho/meta substitutions .

Antimicrobial Activity

- Benzyl-substituted cyclopropylamines (e.g., 1-(3,4-Dimethyl-benzyl)-cyclopropylamine) are predicted to have enhanced antimicrobial activity due to increased molecular complexity, as seen in quinolone derivatives .

LSD1 Inhibition

Physicochemical Properties

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via imine intermediate formation, followed by catalytic hydrogenation. In a representative protocol (derived from analogous syntheses in patent CN103402970A), 3,4-dimethylbenzaldehyde (0.037 mol) is reacted with cyclopropylamine (1.2 equiv) in methanol under hydrogen gas (1–3 atm) using palladium on carbon (Pd/C, 5–10 wt%) as a catalyst. The mixture is stirred at 25–40°C for 2–4 hours until hydrogen uptake ceases. Post-reaction filtration and solvent evaporation yield the crude product, which is purified via recrystallization or column chromatography.

Yield and Scalability

In scaled embodiments (0.037–0.129 mol), yields range from 88.6% to 91.9%. Critical factors influencing yield include:

Characterization Data

The product is confirmed via (CDCl): δ 7.13 (d, 1H), 6.96 (s, 1H), 6.95 (s, 1H), 3.79 (s, 2H), 2.31 (s, 3H), 2.28 (s, 3H), 2.17–2.14 (m, 1H), 0.45–0.39 (m, 4H). The cyclopropyl protons appear as a multiplet between δ 0.37–0.49, confirming ring integrity.

Nucleophilic Substitution of 3,4-Dimethylbenzyl Halides

An alternative route employs 3,4-dimethylbenzyl chloride or bromide as the electrophilic partner. This method avoids hydrogenation but requires careful control of basic conditions to prevent elimination.

Reaction Optimization

In a protocol adapted from industrial-scale syntheses, 3,4-dimethylbenzyl chloride (1.0 equiv) is treated with cyclopropylamine (1.5 equiv) in dichloromethane at 0–5°C. Sodium hydroxide (1.2 equiv) is added dropwise to neutralize HCl, maintaining pH 8–9. After stirring for 6–8 hours at 25°C, the organic layer is separated, dried, and concentrated.

Challenges and Solutions

-

Byproduct formation : Competing elimination to form styrene derivatives is mitigated by low-temperature addition of base.

-

Solvent selection : Dichloromethane enhances nucleophilicity of cyclopropylamine compared to polar aprotic solvents like DMF.

-

Purification : Silica gel chromatography (hexane:ethyl acetate, 4:1) removes unreacted benzyl chloride and oligomers.

Industrial Adaptation

Continuous flow reactors improve scalability by ensuring consistent mixing and temperature control. Automated systems achieve 85–90% yields with >99% purity, as validated by GC-MS.

Comparative Analysis of Synthetic Routes

Reductive amination offers higher yields and shorter reaction times but requires hydrogenation infrastructure. Nucleophilic substitution is preferable for facilities lacking hydrogenation capabilities but demands rigorous pH control.

Q & A

Q. What are the optimized synthetic routes for 1-(3,4-Dimethyl-benzyl)-cyclopropylamine, and how do reaction conditions influence yield and purity?

Q. Which analytical techniques are most reliable for characterizing this compound and its intermediates?

- Methodological Answer : Structural confirmation requires a combination of:

- NMR Spectroscopy : ¹H and ¹³C NMR to verify cyclopropane ring protons (δ ~0.5–1.5 ppm) and aromatic substituents .

- Mass Spectrometry (HRMS) : To confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

- X-ray Crystallography : For resolving stereochemical ambiguities in cyclopropane derivatives, especially when synthesizing enantiopure forms .

Purity assessment is best achieved via HPLC with UV detection (λ = 254 nm) .

Q. How does the steric and electronic nature of the 3,4-dimethyl group impact the compound’s stability under varying pH and temperature conditions?

- Methodological Answer : The electron-donating methyl groups enhance aromatic ring stability but may increase steric hindrance during cyclopropane ring formation. Accelerated stability testing (e.g., ICH guidelines) in buffers (pH 1–13) and thermal gravimetric analysis (TGA) reveal decomposition thresholds. For example, cyclopropylamine derivatives degrade above 150°C, with acidic conditions accelerating hydrolysis of the cyclopropane ring .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic or electrophilic reactions?

- Methodological Answer : Cyclopropylamine’s strained ring facilitates ring-opening reactions. Density functional theory (DFT) studies on analogous compounds show that electron-rich substituents (e.g., methyl groups) stabilize transition states in SN2 reactions . Experimental validation via kinetic isotope effects (KIE) or Hammett plots can quantify substituent effects . For electrophilic attacks, the amine group acts as a directing moiety, as observed in palladium-catalyzed cross-couplings .

Q. How can contradictory data on the compound’s bioactivity (e.g., enzyme inhibition vs. activation) be resolved?

- Methodological Answer : Contradictions may arise from assay conditions (e.g., enzyme concentration, buffer ionic strength) or stereochemical impurities. Strategies include:

Q. What novel applications are emerging for this compound in materials science or environmental chemistry?

- Methodological Answer : Recent work explores its use as:

- Surface Functionalization Agent : The cyclopropane ring’s strain enables covalent bonding to metal-organic frameworks (MOFs) for gas adsorption .

- Photocatalyst Component : Methyl groups enhance UV stability in photocatalytic systems for pollutant degradation .

- Proton Exchange Membranes : Amine groups facilitate hydrogen bonding in fuel cell membranes, as tested via impedance spectroscopy .

Methodological Guidelines for Future Research

- Synthetic Optimization : Screen alternative catalysts (e.g., Ru-based systems) for greener syntheses .

- Data Reproducibility : Use standardized purity thresholds (≥95% by HPLC) and report enantiomeric excess (ee) where applicable .

- Interdisciplinary Collaboration : Combine synthetic chemistry with computational modeling to predict bioactivity and reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.